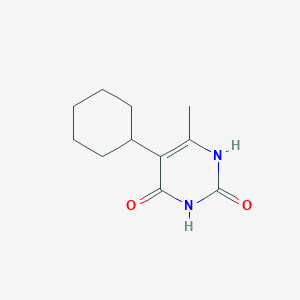

5-Cyclohexyl-6-methyluracil

Description

Fundamental Significance of the Uracil (B121893) Core in Biological and Chemical Systems

Uracil is a fundamental pyrimidine (B1678525) base, most notably recognized as one of the four nucleobases in ribonucleic acid (RNA). wikipedia.org In RNA, it base-pairs with adenine (B156593) through two hydrogen bonds, a crucial interaction for the genetic code's transcription and translation. wikipedia.org Beyond its role in RNA, uracil is a key intermediate in various metabolic pathways. While uracil is typically replaced by thymine (B56734) in DNA, its occasional presence in DNA can arise from the deamination of cytosine or the misincorporation of dUMP during replication. nih.govebi.ac.uk This presence of uracil in DNA is often considered an error, with cellular repair mechanisms like uracil-DNA glycosylase actively excising it to maintain genetic stability. nih.govbiorxiv.orgscienceinschool.org However, in some biological contexts, such as the vertebrate immune system, the intentional generation of uracil in DNA is a key step in creating antibody diversity through a process called somatic hypermutation. scienceinschool.org The uracil scaffold's ability to participate in hydrogen bonding and its presence in vital biological molecules make it an attractive starting point for the design of new bioactive compounds. rsc.org

Overview of Structural Modifications in Uracil Derivatives

The uracil ring offers multiple positions for structural modification, primarily at the N(1), N(3), C(5), and C(6) positions. nih.gov These modifications are a cornerstone of medicinal chemistry, aiming to enhance pharmacological properties such as bioactivity, selectivity, metabolic stability, and absorption, while reducing toxicity. nih.gov

A wide array of substituents have been explored. For instance, the introduction of a fluorine atom at the C(5) position led to the development of 5-fluorouracil (B62378), a widely used anticancer drug. Other modifications include the addition of alkyl, aryl, and heterocyclic groups. The synthesis of 5- and 6-substituted uracils can be achieved through various strategies, including building the uracil nucleus from acyclic precursors or by modifying a pre-existing uracil ring. Research has shown that even small changes to the substituents can significantly impact the biological activity of the resulting compound. rsc.org For example, N-alkylation at the N1 and N3 positions has been shown to produce compounds with antibacterial and antifungal activities. researchgate.net

Rationale for Investigating Cyclohexyl- and Methyl-Substituted Uracils

The specific introduction of cyclohexyl and methyl groups onto the uracil scaffold is a deliberate design choice aimed at modulating the compound's physicochemical and biological properties.

Cyclohexyl Group: The bulky and lipophilic nature of the cyclohexyl group can enhance the molecule's ability to cross cell membranes. nih.gov This increased lipophilicity can lead to better interaction with hydrophobic pockets in target proteins. Studies on related compounds, such as 1-(cyclohexylmethyl)-5-iodopyrimidine-2,4(1H,3H)-dione, have shown that the presence of a cyclohexylmethyl group can confer anticancer activity. nih.gov

Methyl Group: The methyl group at the C(6) position can influence the electronic properties of the uracil ring and provide steric bulk. The presence of a methyl group at this position has been explored in various contexts. For example, 6-methyluracil (B20015) itself has been studied for its effects on RNA synthesis. nih.gov In the context of 5,6-disubstituted uracils, the combination of substituents is crucial for biological activity.

The combination of a cyclohexyl group, likely at the N1 or N3 position, and a methyl group at the C6 position in 5-Cyclohexyl-6-methyluracil suggests a strategy to create a molecule with potentially enhanced cellular uptake and specific interactions with biological targets.

Historical Context of Uracil Analog Research

The history of uracil analog research is deeply intertwined with the development of chemotherapy and antiviral agents. The journey began with the isolation and synthesis of the pyrimidine nucleobases, including uracil, in the early 20th century. tezu.ernet.in A pivotal moment came in the mid-20th century with the synthesis and discovery of the anticancer properties of 5-fluorouracil. This discovery spurred extensive research into other halogenated uracils and their nucleoside derivatives. researchgate.net

The subsequent decades saw an explosion in the synthesis and evaluation of a vast number of uracil analogs with modifications at various positions of the pyrimidine ring. nih.govresearchgate.netnih.gov This research led to the development of important antiviral drugs. The focus of this research has been to create analogs that can act as inhibitors of key enzymes involved in viral replication or cancer cell proliferation. nih.govmdpi.com The continuous exploration of new uracil derivatives, including those with bulky alkyl and cycloalkyl substituents, reflects the enduring potential of this chemical scaffold in the quest for new and improved medicines. nih.govjppres.com

Structure

3D Structure

Properties

IUPAC Name |

5-cyclohexyl-6-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-7-9(8-5-3-2-4-6-8)10(14)13-11(15)12-7/h8H,2-6H2,1H3,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGYZTURVLBVSBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80159489 | |

| Record name | 5-Cyclohexyl-6-methyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80159489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135676-14-1 | |

| Record name | 5-Cyclohexyl-6-methyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135676141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Cyclohexyl-6-methyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80159489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 5 Cyclohexyl 6 Methyluracil and Analogous Structures

Classical and Contemporary Methodologies for Uracil (B121893) Ring Formation

The foundational step in synthesizing substituted uracils is the formation of the pyrimidine-2,4(1H,3H)-dione ring system. This is achieved through several established and modern cyclization strategies.

Condensation Reactions Involving Urea (B33335) and β-Keto Esters

A cornerstone of pyrimidine (B1678525) synthesis is the condensation reaction between urea and a 1,3-dicarbonyl compound, such as a β-keto ester. This acid-catalyzed, three-component reaction, often referred to as the Biginelli reaction or a related synthesis, provides a direct route to dihydropyrimidones, which can be subsequently oxidized or directly form uracils depending on the precursors and conditions. organic-chemistry.orgresearchgate.net

The synthesis of 6-methyluracil (B20015), a key intermediate, is a classic example of this methodology, first detailed by Behrend. orgsyn.org It involves the reaction of ethyl acetoacetate (B1235776) with urea. orgsyn.org Initially, these components are mixed, often with a small amount of alcohol and an acid catalyst, to form β-uraminocrotonic ester. orgsyn.org Subsequent treatment of this intermediate with a base like sodium hydroxide, followed by acidification, induces cyclization and dehydration to yield 6-methyluracil. orgsyn.org This method is effective, providing the product in good yields. orgsyn.org

Modern variations of this reaction aim to improve efficiency and environmental friendliness. For instance, using catalysts like Yb(OTf)3 or indium(III) chloride under solvent-free conditions can increase yields and shorten reaction times. organic-chemistry.org Microwave-assisted synthesis has also been employed to efficiently produce 6-methyluracil and its thio-analogs from ethyl acetoacetate and urea or thiourea. researchgate.net

| Catalyst/Condition | Starting Materials | Product | Yield | Reference |

| HCl (catalytic), then NaOH | Ethyl acetoacetate, Urea | 6-Methyluracil | 71-77% | orgsyn.org |

| Yb(OTf)3, solvent-free | Aldehyde, β-ketoester, Urea | Dihydropyrimidinone | High | organic-chemistry.org |

| Caffeine, solvent-free | Aromatic aldehyde, β-keto ester, Urea/Thiourea | 3,4-dihydropyrimidin-2(1H)-one/thione | High | researchgate.net |

| α-Chymotrypsin | Aliphatic aldehyde, β-keto ester, Urea | Dihydropyrimidinone | 85-96% | researchgate.net |

Cyclization Reactions of Acetylketene with Urea Derivatives

An alternative approach to forming the 6-methyluracil scaffold involves the use of acetylketene. Acetylketene is a reactive intermediate that can be generated in situ, most commonly by heating 2,2,6-trimethyl-4H-1,3-dioxin-4-one (diketene acetone (B3395972) adduct). researchgate.netresearchgate.net

In this method, the thermally generated acetylketene reacts with urea or its derivatives in a cycloaddition reaction. researchgate.net The reaction mechanism proposes that a nucleophilic attack from the urea's amino group onto the acetylketene is the initial step. Subsequent cyclization and dehydration lead to the formation of the 6-methyluracil ring. researchgate.net The use of a catalyst, such as Yb(TFA)3, has been shown to improve the efficiency of this reaction, particularly with various substituted ureas and thioureas. researchgate.net This method is valuable for creating a range of N1 and N3 substituted 6-methyluracils. researchgate.net

| Acetylketene Source | Reagent | Catalyst | Product | Reference |

| 2,2,6-trimethyl-4H-1,3-dioxin-4-one | Urea/Thiourea derivatives | Yb(TFA)3 | 6-methyluracil/thiouracil derivatives | researchgate.net |

| Diketene | Urea derivative | None (initially), then acid | N-substituted 6-methyluracil |

Introduction of C-5 and C-6 Substituents on the Uracil Scaffold

With the uracil ring constructed, the next critical phase is the introduction of the specific cyclohexyl and methyl groups at the C-5 and C-6 positions, respectively.

Regioselective Functionalization at the Pyrimidine C-5 Position

The C-5 position of the uracil ring is amenable to various functionalization reactions, often through electrophilic substitution or metal-catalyzed cross-coupling. researchgate.net The C5 and C6 protons have acidic characteristics, which can make controlling regioselectivity challenging. researchgate.net However, various methods have been developed to achieve selective C-5 substitution. researchgate.netresearchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are extensively used for the arylation of the C-5 position. researchgate.net Direct C-H arylation at C-5 of uracil nucleosides has also been achieved. researchgate.net The introduction of diversified structural moieties at the C-5 position of uridine (B1682114) or 2'-deoxyuridine (B118206) is a common strategy to produce modified nucleosides. researchgate.net For non-nucleoside uracils, direct halogenation at C-5 followed by cross-coupling is a frequent strategy.

A deconstruction-reconstruction strategy offers another way to functionalize the C2 and C5 positions, highlighting the versatility of pyrimidine chemistry. nih.gov

Strategies for C-6 Methyl Group Incorporation

The incorporation of a methyl group at the C-6 position is most directly achieved during the initial ring synthesis, as described in section 2.1. Using ethyl acetoacetate or acetylketene precursors inherently installs the methyl group at the C-6 position. orgsyn.orgresearchgate.net

For pre-formed uracil rings, direct methylation at C-6 is challenging. However, an alternative strategy involves the lithiation of an existing C-6 substituent. For instance, the C-6 methyl group of 1,3,6-trimethyluracil (B79590) can be lithiated using reagents like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS), creating a nucleophilic center that can react with various electrophiles. clockss.org While this is typically used to functionalize the methyl group itself, related strategies could be envisioned for building complexity at C-6.

Recently, regioselective C-6 arylation of protected uracils has been reported via palladium-catalyzed C-H functionalization, demonstrating that direct substitution at C-6 on the uracil ring is possible under specific conditions. researchgate.netresearchgate.net

| Position | Method | Reagents | Outcome | Reference |

| C-5 | Suzuki Coupling | Arylboronic acid, Pd catalyst | 5-Aryluracil | researchgate.net |

| C-5 | Direct C-H Arylation | Aryl halide, Pd catalyst | 5-Aryluracil | researchgate.net |

| C-6 | Ring Synthesis | Ethyl acetoacetate, Urea | 6-Methyluracil | orgsyn.org |

| C-6 | Ring Synthesis | Acetylketene, Urea | 6-Methyluracil | researchgate.net |

| C-6 | C-H Arylation | Aryl halide, Pd(OAc)2/Xantphos | 6-Aryluracil | researchgate.net |

Synthetic Approaches for Incorporating Cyclohexyl Moieties

The final structural element to consider is the cyclohexyl group. Based on the literature for analogous structures, the cyclohexyl group can be introduced at various positions on the uracil ring, most commonly at the N-1, N-3, or C-5 positions.

For the synthesis of N-cyclohexyl uracils, a common method involves using a cyclohexyl-substituted urea or isocyanate in the initial ring-forming condensation. For example, a four-component reaction involving an α-chloroketone, cyclohexyl isocyanate, a primary amine, and carbon monoxide under palladium catalysis can produce N-3 cyclohexyl-substituted uracils. researchgate.netmdpi.com In this case, the cyclohexyl isocyanate reacts with the amine to form an in-situ non-symmetrical urea, which then participates in the cyclization. mdpi.com

Introducing a cyclohexyl group at the C-5 position would likely follow the strategies outlined in section 2.2.1. A plausible, though not explicitly detailed, route for 5-Cyclohexyl-6-methyluracil would involve:

Synthesis of 6-methyluracil.

Halogenation at the C-5 position (e.g., bromination or iodination).

A palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, with a suitable cyclohexyl-organometallic reagent (e.g., cyclohexylboronic acid or cyclohexylzinc chloride).

The synthesis of 6-substituted uracils is often achieved through the cyclization of β-keto ester derivatives with reagents like O-methylisourea or thiourea. clockss.org To obtain 5-Cyclohexyl-6-methyluracil, one would require the corresponding β-keto ester, namely ethyl 2-cyclohexyl-3-oxobutanoate. Condensation of this specialized β-keto ester with urea would, in principle, yield the target molecule directly.

| Position of Cyclohexyl Group | Synthetic Strategy | Key Reagents | Reference |

| N-3 | Multicomponent Reaction | Cyclohexyl isocyanate, α-chloroketone, Amine, CO, Pd catalyst | researchgate.netmdpi.com |

| C-5 (Hypothetical) | Cross-Coupling | 5-Halo-6-methyluracil, Cyclohexylboronic acid, Pd catalyst | - |

| C-5 (Hypothetical) | Ring Synthesis | Ethyl 2-cyclohexyl-3-oxobutanoate, Urea | - |

Cyclohexyl Introduction via N-Substitutions

The introduction of a cyclohexyl group at the nitrogen atoms (N-1 or N-3) of the uracil ring is a common strategy to create N-substituted derivatives. A general method for synthesizing N1-substituted uracils involves a multi-step sequence starting from the conjugate addition of a primary amine, such as cyclohexylamine, to an acrylate. nih.gov The resulting amino group is then converted to a urea, which subsequently cyclizes to form the 5,6-dihydrouracil. nih.gov This intermediate can then be further modified. For instance, a one-step conversion of 1-cyclohexyl-5,6-dihydrouracil to 1-cyclohexyl-5-bromouracil has been reported, which proceeds in quantitative yield. nih.gov

Another approach involves a four-component reaction, as demonstrated in the synthesis of 3-cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione. researchgate.netmdpi.comunisalento.it This palladium-catalyzed process uses an α-chloroketone, an aliphatic isocyanate (cyclohexyl isocyanate), a primary aromatic amine, and carbon monoxide. researchgate.netmdpi.comunisalento.it The reaction proceeds through the in-situ formation of a non-symmetrical urea from the isocyanate and amine, which is then acylated and cyclized to yield the N-3 cyclohexyl-substituted uracil derivative. mdpi.comunisalento.it

Alkylation reactions with alkyl halides are also a typical method for N-substitution on the uracil ring. ttu.ee The nucleophilicity of the nitrogen atoms plays a key role, with the N-1 position generally being more reactive than the N-3 position due to the electronic effects of the adjacent carbonyl groups. researchgate.net

| Starting Material | Reagents | Product | Yield | Reference |

| 1-Cyclohexyl-5,6-dihydrouracil | Bromine, Acetic Acid | 1-Cyclohexyl-5-bromouracil | 89% (purified) | nih.gov |

| 2-Chloro-1-phenylethan-1-one, Cyclohexyl isocyanate, p-Toluidine, CO | Pd catalyst | 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione | 73% | mdpi.comunisalento.it |

Cyclohexyl Incorporation at C-5 or C-6 Positions

Direct introduction of a cyclohexyl group at the C-5 or C-6 position of the uracil ring can be achieved through various methods. A metal-free radical reaction provides an efficient route to synthesize C5-cyclohexyl substituted uracil derivatives. rsc.orgrsc.org This method utilizes t-BuOOt-Bu as a radical initiator to generate a cyclohexyl radical from cyclohexane, which then adds to the C-5 position of the uracil ring with high regioselectivity and good yields. rsc.orgrsc.org This cycloalkylation has been shown to be effective for uracil and its nucleoside derivatives, tolerating various functional groups. rsc.org

While direct C-6 cyclohexylation is less commonly reported, C-6 substitution with other alkyl groups is well-established and can serve as a precursor for further modifications. For example, lithiation of 6-methyluracil can be used to introduce various substituents at the C-6 position. tandfonline.com

| Substrate | Reagents | Product | Yield | Reference |

| Uracil derivatives | t-BuOOt-Bu, Cyclohexane | C5-cyclohexyl substituted uracil derivatives | 77-95% | rsc.orgrsc.org |

Synthesis of Key 5,6-Disubstituted Uracil Intermediates

The synthesis of complex uracil derivatives often relies on the preparation of key 5,6-disubstituted intermediates, which can then be further functionalized.

5-Hydroxy-6-methyluracil is a valuable intermediate that can be synthesized through the dehydration of 5,6-dihydro-5,6-dihydroxy-6-methyluracil in aqueous sulfuric acid, a reaction that proceeds in quantitative yield. researchgate.net An alternative synthesis involves the oxidation of 6-methyluracil with ammonium (B1175870) persulfate in an alkaline medium, followed by hydrolysis with sulfuric acid. google.com

Furthermore, 6-(hydroxymethyl)uridine (B14445373) and its 5-fluoro analog have been synthesized from the corresponding 6-methyluridine (B57128) derivatives. nih.govacs.org This transformation is achieved through sequential oxidation with selenium dioxide and subsequent reduction with tetrabutylammonium (B224687) borohydride. nih.govacs.org These hydroxymethylated compounds can then be converted to other derivatives, such as the corresponding 6-fluoromethyl congeners, by treatment with DAST (diethylaminosulfur trifluoride). nih.govacs.org

| Starting Material | Reagents | Product | Yield | Reference |

| 5,6-Dihydro-5,6-dihydroxy-6-methyluracil | 0.4 M Aqueous Sulfuric Acid | 5-Hydroxy-6-methyluracil | Quantitative | researchgate.net |

| 6-Methyluracil | 1. Ammonium persulfate, NaOH 2. Sulfuric Acid | 5-Hydroxy-6-methyluracil | - | google.com |

| 6-Methyluridine | 1. SeO2 2. Tetrabutylammonium borohydride | 6-(Hydroxymethyl)uridine | - | nih.govacs.org |

| 5-Fluoro-6-methyluridine | 1. SeO2 2. Tetrabutylammonium borohydride | 5-Fluoro-6-(hydroxymethyl)uridine | - | nih.govacs.org |

Halogenated uracils are versatile intermediates for introducing a wide range of functional groups. An efficient method for the preparation of 5-iodo-6-methyluracil (B73931) involves the oxidative iodination of 6-methyluracil. researchgate.net This can be achieved using elemental iodine or potassium iodide as the halogen source and various oxidizing agents like sodium nitrate (B79036) or hydrogen peroxide. researchgate.net The reaction conditions, such as the acidity of the medium and the ratio of reagents, can be optimized to achieve high yields of the desired 5-iodo-6-methyluracil. researchgate.net For example, using potassium iodide and hydrogen peroxide in an acidic medium can lead to complete conversion of 6-methyluracil. researchgate.net Another mild and efficient method employs a combination of iodobenzene (B50100) diacetate and iodine. researchgate.net

Bromination and chlorination of 6-methyluracil can also be achieved through oxidative halogenation, though these reactions may yield mixtures of products, including 5-halo-6-methyluracil and dihalogenated species, depending on the reaction conditions. researchgate.net

| Starting Material | Halogenating Agent | Oxidizing Agent | Product | Yield | Reference |

| 6-Methyluracil | KI | H2O2 | 5-Iodo-6-methyluracil | High | researchgate.net |

| 6-Methyluracil | I2 | NaNO3 | 5-Iodo-6-methyluracil | 40% | researchgate.net |

| 6-Methyluracil | I2 | Iodobenzene diacetate | 5-Iodo-6-methyluracil | High | researchgate.net |

| 6-Methyluracil | KBr | H2O2 | 5-Bromo-6-methyluracil | 92% | researchgate.net |

Preparation of 5-Hydroxymethyl-6-methyluracil Analogs

Asymmetric Synthesis and Stereochemical Control in Uracil Derivative Preparation

The development of asymmetric methods for the synthesis of chiral uracil derivatives is crucial for producing enantiomerically pure compounds, which often exhibit distinct biological activities. Organocatalysis has emerged as a powerful tool in this area.

One strategy involves the use of a chiral aminocatalyst, such as 2-(diphenylmethyl)pyrrolidine, to control the stereochemical outcome of reactions. thieme-connect.comthieme-connect.com For example, an aminocatalytic, asymmetric route to uracil hybrids bearing a bicyclo[2.2.2]octane scaffold has been developed. thieme-connect.comthieme-connect.com This strategy is based on two consecutive Diels-Alder reactions, where the dienes are formed through dearomatization of uracil derivatives. thieme-connect.com

Another approach utilizes noncovalent bifunctional organocatalysis for the direct, asymmetric [4+2] cyclization of 6-methyluracil-5-carbaldehydes with nitroolefins. wiley.com This dearomative remote enolization strategy generates dienolate intermediates that are trapped stereoselectively, leading to chiral carbocycle-fused uracils with three contiguous stereocenters in good yields and with high enantioselectivity. wiley.com The absolute configuration of the products can be determined by methods such as X-ray crystallography. wiley.com

Furthermore, atroposelective synthesis has been employed to create axially chiral uracil derivatives. researchgate.netnih.gov This can be achieved through methods like dynamic kinetic resolution enabled by quinine-catalyzed allylation or isothiourea-catalyzed acylation. researchgate.net Another example is the atroposelective synthesis of axially chiral uracil derivatives through the combined use of a chiral auxiliary and a chiral organic base catalyst. nih.gov

| Reaction Type | Catalyst/Auxiliary | Products | Stereoselectivity | Reference |

| Asymmetric Doubly Cycloadditive Cascade | 2-(Diphenylmethyl)pyrrolidine | Uracil hybrids with bicyclo[2.2.2]octane scaffold | >99:1 er | thieme-connect.com |

| Asymmetric [4+2] Cyclization | Noncovalent bifunctional organocatalyst | Chiral carbocycle-fused uracils | up to 95:5 er | wiley.com |

| Atroposelective Cyclization | Chiral auxiliary ((R)-ALBO) and chiral base (quinidine) | Axially chiral uracil derivatives | High diastereoselectivity | nih.gov |

Computational and Theoretical Investigations into 5 Cyclohexyl 6 Methyluracil Systems

Quantum-Chemical Studies of Electronic Structure and Energetics

Quantum-chemical calculations are fundamental to understanding the intrinsic properties of molecules. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, energies, and electronic properties with high accuracy.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. It has been extensively applied to uracil (B121893) and its derivatives to investigate tautomerism, the phenomenon where isomers differ only in the position of a hydrogen atom and a double bond. Uracil can exist in several tautomeric forms, with the diketo form being the most stable in the gas phase and aqueous solution. nih.gov

DFT is also used to study interactions, such as the adsorption of uracil on surfaces. For instance, studies on the interaction of uracil with a gold surface showed that the enol tautomer is the most stable adsorbate structure, binding through a carbonyl oxygen. royalsocietypublishing.org Furthermore, DFT calculations can elucidate how interactions with metal cations, like Sr²⁺, can catalyze tautomerization processes and stabilize otherwise unfavorable enolic forms. researchgate.net

Table 1: Relative Stabilities of Uracil Tautomers (Example Data) This table presents generalized data for uracil to illustrate the application of DFT. Specific values for 5-Cyclohexyl-6-methyluracil would require dedicated calculations.

| Tautomer | Description | Relative Energy (kcal/mol) |

| u1 | Diketo | 0.0 (Most Stable) |

| u2 | Enol-keto | +10.5 |

| u3 | Enol-keto | +11.2 |

| u4 | Dienol | +17.9 |

| Data derived from studies on substituted uracils. mdpi.com |

Ab initio methods, such as Multistate Complete Active Space Second-order Perturbation Theory (MS-CASPT2) and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)), provide a higher level of theory for studying complex electronic phenomena, particularly the photochemistry of nucleobases. Uracil and its derivatives are remarkably photostable, a property attributed to ultrafast nonradiative deactivation mechanisms that dissipate the energy from UV radiation without leading to harmful photochemical reactions. mdpi.com

Ab initio calculations are crucial for mapping the potential energy surfaces of electronically excited states. nih.govacs.org Studies on uracil, thymine (B56734) (5-methyluracil), and 5-fluorouracil (B62378) using MS-CASPT2 have shown that after UV absorption, the molecule can access a conical intersection between the excited state (¹ππ*) and the ground state, allowing for rapid and efficient internal conversion. nih.govacs.org This deactivation pathway involves specific molecular distortions, such as the puckering of the pyrimidine (B1678525) ring. rsc.org The presence of substituents, such as methyl or cyclohexyl groups, can influence the energy barriers and lifetimes of these excited states. mdpi.comnih.gov For example, while fluorine substitution at C5 increases the deactivation barrier, calculations on thymine did not show a similar intrinsic electronic effect compared to uracil, suggesting that other factors like solvation may play a role. nih.gov

Table 2: Calculated Excited State Properties of Uracil Analogs (Example Data) This table illustrates typical data obtained from ab initio calculations for uracil derivatives.

| Molecule | Excited State | Vertical Excitation Energy (eV) | Key Deactivation Feature |

| Uracil | S₁ (¹nπ) | 4.93 | Ultrafast decay via conical intersection |

| Uracil | S₂ (¹ππ) | 5.18 | Bright state, primary absorber of UV |

| 1-Cyclohexyluracil | S₁ (¹ππ*) | 4.71 | Red-shifted bright state, similar decay path to uracil |

| Data sourced from comparative studies on uracil and 1-cyclohexyluracil. mdpi.com |

Density Functional Theory (DFT) Applications to Uracil Tautomerism and Interactions

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and the influence of the surrounding environment, such as a solvent. For a molecule like 5-Cyclohexyl-6-methyluracil, the cyclohexyl group introduces significant conformational flexibility. MD simulations can explore the various chair, boat, and twist-boat conformations of the cyclohexyl ring and its orientation relative to the uracil plane.

Solvent effects are critical to the behavior of uracil derivatives. nih.govacs.org Computational studies using implicit solvent models (like the Solvation Model on Density, SMD) or explicit solvent molecules in MD simulations show that solvent polarity significantly affects molecular geometry, dipole moments, and solvation free energies. acs.orgacs.org For cytosine and its derivatives, polar protic solvents like water were found to affect the geometry more than nonpolar solvents. nih.gov The change in bond lengths and angles can be subtle but can have a notable impact on reactivity. acs.org The Gibbs energies of activation for reactions are also highly solvent-dependent, indicating that the stability of transition states is strongly modulated by the surrounding medium. nih.govacs.org

Table 3: Effect of Solvent on the Dipole Moment of Cytosine (Uracil Analog) This table demonstrates how solvent polarity, modeled computationally, affects a key electronic property.

| Solvent | Dielectric Constant | Calculated Dipole Moment (Debye) |

| Gas Phase | 1.0 | 7.10 |

| Chloroform | 4.8 | 9.77 |

| n-Octanol | 10.3 | 10.99 |

| DMSO | 46.7 | 10.91 |

| Water | 78.4 | 11.23 |

| Data adapted from a computational study on cytosine and its derivatives. acs.org |

Prediction of Reactivity and Reaction Pathways (e.g., Radical Attack Mechanisms)

Theoretical methods are invaluable for predicting the reactivity of molecules and elucidating complex reaction mechanisms. The C5=C6 double bond in the uracil ring is a primary site for chemical reactions, including radical attacks and photohydration.

Computational studies have investigated the reaction of hydroxyl (OH•) radicals with thymine and uracil. globalauthorid.comacs.org These radicals, often generated by ionizing radiation, can add to the C5 or C6 positions, initiating a cascade of reactions that can lead to DNA damage. Theoretical calculations help identify the most favorable sites of attack and the structures of the resulting radical adducts.

Another important reaction is photohydration, where a water molecule adds across the C5=C6 double bond upon UV irradiation. Recent computational work has proposed a mechanism involving the formation of a highly energetic and strained intermediate after deactivation from the excited state. acs.orgnih.gov This twisted ground-state species is highly reactive and susceptible to nucleophilic attack by a water molecule, leading to the hydrated product. acs.org The presence of a bulky cyclohexyl group at C5 could sterically hinder such reactions, a hypothesis that can be tested computationally.

Intermolecular Interaction Analysis: Hydrogen Bonding and Stacking Interactions

Non-covalent interactions, particularly hydrogen bonding and π-stacking, are crucial for the structure of nucleic acids and the recognition of nucleobases by proteins. The uracil moiety of 5-Cyclohexyl-6-methyluracil has two N-H groups (proton donors) and two carbonyl oxygens (proton acceptors), allowing it to form specific hydrogen bonding patterns, such as the classic Watson-Crick pairing with adenine (B156593).

Computational analysis, using methods like DFT, can quantify the strength of these interactions. nih.govfigshare.com Studies have shown that hydrogen bonding with amino acid residues can significantly affect the properties of the uracil ring, such as its acidity. nih.gov π-stacking interactions, where aromatic rings pile on top of each other, are also vital. While the cyclohexyl group is not aromatic, it can engage in van der Waals interactions and influence how the uracil ring stacks with aromatic amino acids like phenylalanine, tyrosine, or tryptophan in a protein binding pocket. figshare.comresearchgate.net The interplay between hydrogen bonding and stacking is complex, with studies showing they can have cooperative or anti-cooperative effects on binding and reactivity. figshare.com

Table 4: Calculated Interaction Energies for Uracil Complexes (Example Data) This table provides representative values for the types of non-covalent interactions uracil can form.

| Interacting Species | Interaction Type | Interaction Energy (kJ/mol) |

| Uracil - Phenylalanine | π-π Stacking | -6 (destabilizes N1 acidity) |

| Uracil - Water | Hydrogen Bonding | Varies by site |

| Uracil Dimer | Hydrogen Bonding | -24.4 (for 6-methyluracil (B20015) dimer) |

| Data compiled from studies on uracil interactions. nih.govfigshare.comresearchgate.net |

Theoretical Basis for Biological Target Recognition and Ligand Binding

The ultimate goal of many computational studies on molecules like 5-Cyclohexyl-6-methyluracil is to understand and predict their biological activity. Uracil derivatives are known to target various enzymes and have been developed as antibacterial, antiviral, and anticancer agents. researchgate.netnih.govbohrium.commdpi.com For example, derivatives of uracil are known inhibitors of thymidylate synthase, a key enzyme in nucleotide synthesis, making it a critical target in chemotherapy. nih.gov

Computational docking and molecular dynamics simulations are used to model how a ligand like 5-Cyclohexyl-6-methyluracil fits into the active site of a target protein. These models provide a structural basis for molecular recognition, highlighting key interactions (hydrogen bonds, hydrophobic contacts) that contribute to binding affinity. researchgate.net The cyclohexyl and methyl groups are particularly important for establishing hydrophobic and van der Waals interactions within a binding pocket. By calculating binding free energies, computational methods can help rationalize why certain derivatives are potent inhibitors while others are not, guiding the rational design of new and more effective therapeutic agents. nih.gov

Structure Activity Relationship Sar Studies and Biological Interactions of Uracil Derivatives

Principles of Structural Influence on Biological Profiles in Pyrimidine (B1678525) Systems

The biological activity of pyrimidine derivatives, including uracil (B121893), is intricately linked to their molecular structure. rsc.org The pyrimidine ring serves as a scaffold that can be functionalized at various positions, leading to a diverse range of biological activities. rsc.org These modifications influence the molecule's stability, solubility, and its interactions with biological targets. bohrium.com Key structural features that govern the biological profiles of pyrimidine systems include the nature and position of substituents on the pyrimidine ring. nih.govmdpi.com

Hydrogen bonding plays a crucial role in the biological function of pyrimidine derivatives. rsc.org The uracil core, for instance, possesses both hydrogen bond donor and acceptor sites, enabling it to form stable interactions with biological macromolecules like proteins and nucleic acids. rsc.org The formation of specific hydrogen bond synthons, such as R22(8), R44(12), and C11(6), contributes significantly to the stability of the resulting molecular frameworks. rsc.orgbohrium.com The presence of water molecules in the crystal lattice can further influence these interactions, impacting the compound's lattice energy and solubility. rsc.orgbohrium.com

The electronic properties of substituents also play a vital role. Electron-withdrawing or electron-donating groups can alter the electron distribution within the pyrimidine ring, thereby affecting its reactivity and binding affinity to target molecules. For example, the introduction of a bromine atom at the C5 position of uracil increases the electrophilic character of the compound. mdpi.com

Impact of the Cyclohexyl Moiety on Biological Activity and Receptor Binding

The incorporation of a cyclohexyl group into the structure of uracil derivatives can significantly influence their biological activity and receptor binding properties. The cyclohexyl moiety, being a bulky and lipophilic group, can enhance the compound's affinity for specific receptors by promoting hydrophobic interactions within the binding pocket. This is particularly relevant in the design of receptor antagonists, where occupying a specific hydrophobic region of the receptor can prevent the binding of the natural ligand.

Furthermore, the cyclohexyl functionality has been shown to be effective in the inhibition of enzymes such as protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase. ibmc.msk.ru The lipophilicity imparted by the cyclohexyl group can facilitate the compound's passage through cell membranes, allowing it to reach its intracellular targets.

Role of the Methyl Group at C-6 in Modulating Biological Response

The methylation of the uracil ring, particularly at the C-6 position, is a key modification that can modulate the biological response of uracil derivatives. The introduction of a methyl group at this position can have several effects on the molecule's properties and its interaction with biological targets.

From a structural standpoint, the C-6 methyl group can influence the conformation of the pyrimidine ring and its substituents. This can affect the molecule's ability to fit into the binding site of a receptor or enzyme. For example, in the context of acetylcholinesterase (AChE) inhibitors, 6-methyluracil (B20015) derivatives have been designed as bifunctional inhibitors that can span the active site gorge of the enzyme. researchgate.net

The presence of a methyl group at C-6 can also impact the metabolic stability of the compound. Methylation can protect the C-6 position from enzymatic degradation, thereby prolonging the compound's half-life and duration of action. Furthermore, the electronic effect of the methyl group, although modest, can influence the reactivity of the pyrimidine ring.

Research on 6-substituted uracil derivatives has shown that the nature of the substituent at this position can significantly affect the compound's proliferative activity. jppres.com For instance, studies on immortalized lung epithelial cells have demonstrated that the maximum tolerated dose and the level of cell proliferation are dependent on the chemical structure of the 6-substituted uracil derivative. jppres.com

Investigation of Uracil Derivatives as Modulators of Enzymatic Activity

Uracil derivatives are well-known for their interactions with enzymes involved in nucleic acid metabolism. The structural similarity of these derivatives to natural nucleobases allows them to act as substrates or inhibitors of these enzymes. One of the most critical enzymes in this pathway is thymidylate synthase (TSase), which catalyzes the methylation of 2'-deoxyuridine-5'-monophosphate (dUMP) to form 2'-deoxythymidine-5'-monophosphate (dTMP), an essential precursor for DNA synthesis. nih.gov

The C5 position of the uracil ring is a key site for modification in the design of TSase inhibitors. nih.gov For example, 5-fluorouracil (B62378), a widely used anticancer drug, is converted in vivo to 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP), which forms a stable covalent complex with TSase and its cofactor, N5,N10-methylenetetrahydrofolate, thereby inhibiting the enzyme and blocking DNA synthesis. beilstein-journals.org

Besides TSase, other enzymes in the nucleic acid metabolism pathway are also targeted by uracil derivatives. For instance, some 5-substituted pyrimidine nucleosides have been shown to interfere with the cellular uptake and/or phosphorylation of 2'-deoxycytidine (B1670253) and 2'-deoxyuridine (B118206). nih.gov

Substituted pyrimidines, including uracil derivatives, have emerged as a significant class of kinase inhibitors. nih.govnih.gov Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often associated with diseases such as cancer. The pyrimidine scaffold serves as a versatile template for the design of potent and selective kinase inhibitors. nih.gov

Numerous pyrimidine derivatives have been developed as inhibitors of various kinases, including Aurora kinases, which are involved in cell cycle regulation. nih.govusf.eduresearchgate.net For example, bisanilinopyrimidines have shown high selectivity for Aurora A over Aurora B. nih.gov Structure-activity relationship (SAR) studies have revealed that modifications at different positions of the pyrimidine ring, as well as the nature of the substituents, are critical for achieving high potency and selectivity. nih.govusf.edu

The development of pyrazolo[4,3-d]pyrimidine derivatives has led to the identification of potent inhibitors of cyclin-dependent kinases (CDKs). nih.gov These compounds have demonstrated strong antiproliferative activity and have been shown to induce apoptosis in cancer cell lines. nih.gov The binding mode of these inhibitors to the kinase active site has been elucidated through X-ray crystallography, confirming their competitive mechanism of inhibition. nih.gov

Uracil derivatives have been extensively explored as non-peptide antagonists of the gonadotropin-releasing hormone (GnRH) receptor. mdpi.comnih.govacs.orggoogle.com The GnRH receptor plays a pivotal role in the reproductive system, and its antagonism has therapeutic applications in various hormone-dependent diseases. google.com The development of orally bioavailable GnRH receptor antagonists has been a major focus of research. acs.org

The uracil scaffold has proven to be a suitable starting point for the design of potent GnRH antagonists. mdpi.comacs.org SAR studies have led to the optimization of the substituents on the uracil ring to achieve high binding affinity and favorable pharmacokinetic properties. mdpi.com For instance, the introduction of specific substituents at the N-1, N-3, and C-5 positions of the uracil ring has been shown to be crucial for potent antagonism. mdpi.com

Several uracil-based GnRH antagonists have been developed, with some progressing to clinical trials. Elagolix, a uracil derivative, is an approved drug for the treatment of endometriosis-associated pain. researchgate.net The discovery of novel zwitterionic uracil derivatives has led to compounds with reduced liability for cytochrome P450 3A4 (CYP3A4) enzyme inhibition, a common issue with drug candidates. nih.gov

Research Applications and Future Directions for 5 Cyclohexyl 6 Methyluracil Analogs

Design and Synthesis of Advanced Chemical Probes for Biochemical Research

The development of chemical probes is essential for dissecting complex biological processes. Analogs of 5-Cyclohexyl-6-methyluracil are valuable scaffolds for creating such probes due to their ability to interact with various biomolecules. The synthesis of these analogs often involves multicomponent reactions, which allow for the efficient generation of diverse molecular architectures. researchgate.net For instance, palladium-catalyzed carbonylation reactions have been employed to create novel uracil (B121893) derivatives. researchgate.net

The design of these probes often incorporates features that enhance their utility in biochemical assays. For example, the introduction of fluorophores or other reporter groups can enable the visualization and tracking of the probe's interaction with its target. googleapis.com The lipophilicity of the cyclohexyl group may improve membrane permeability, allowing the probe to access intracellular targets.

Table 1: Examples of Synthetic Approaches for Uracil-Based Chemical Probes

| Synthetic Strategy | Key Features | Potential Applications |

| Multicomponent Reactions | Efficient generation of molecular diversity. researchgate.net | High-throughput screening, library synthesis. |

| Palladium-Catalyzed Carbonylation | Formation of complex heterocyclic structures. researchgate.net | Creation of novel uracil scaffolds. |

| Click Chemistry | High efficiency and selectivity. mdpi.com | Linking uracil analogs to reporter molecules. |

| Solid-Phase Synthesis | Amenable to automation and high-throughput synthesis. | Combinatorial library generation. |

Development of Agents for Cellular Regeneration Studies in Pre-clinical Models

The field of regenerative medicine seeks to repair or replace damaged tissues and organs. nih.gov Uracil derivatives have shown promise in stimulating cellular proliferation and tissue regeneration. jppres.com Studies on 6-substituted uracil derivatives have demonstrated their ability to stimulate the proliferation of lung epithelial cells in vitro, suggesting their potential for accelerating lung regeneration. jppres.com

The development of agents for cellular regeneration involves screening compounds for their ability to promote cell growth and differentiation while exhibiting low cytotoxicity. jppres.comfrontiersin.org Pre-clinical models, both in vitro and in vivo, are crucial for evaluating the efficacy and safety of these potential therapeutic agents. nih.govnih.gov The use of induced pluripotent stem cells (iPSCs) in these models allows for the study of disease mechanisms and the testing of new drugs in a patient-specific context. mdpi.com

Applications in Investigating Metabolic Pathways (e.g., Acetoacetyl-CoA Accumulation)

Uracil and its analogs can serve as indicators of specific metabolic states. For example, 6-Methyluracil (B20015) has been identified as a marker for the accumulation of acetoacetyl-CoA (AACoA). medchemexpress.comnih.gov Elevated levels of 6-Methyluracil have been observed in the urine of individuals with disorders that lead to AACoA buildup, such as 2-methylacetoacetyl-CoA thiolase deficiency. nih.gov This suggests that monitoring the levels of specific uracil derivatives could be a valuable diagnostic tool for certain metabolic disorders.

The accumulation of AACoA is linked to various metabolic pathways, including the mevalonate (B85504) pathway, which is responsible for the synthesis of isoprenoids. nih.gov Understanding the interplay between uracil metabolism and these pathways can provide insights into both normal physiology and disease states. Coenzyme A (CoA) and its derivatives, such as acetyl-CoA and acetoacetyl-CoA, are central to cellular metabolism, participating in the TCA cycle, fatty acid synthesis, and gene regulation.

Exploration in Interstellar Chemistry and Astrobiological Contexts of Uracil Formation

The discovery of nucleobases, including uracil, in carbonaceous chondrites has fueled speculation about the extraterrestrial origin of the building blocks of life. nih.gov Laboratory experiments simulating interstellar and cometary conditions have demonstrated that uracil can be formed from the ultraviolet photo-irradiation of pyrimidine (B1678525) in ice mixtures. nih.govastrobiology.com These findings support the hypothesis that such molecules could have been delivered to early Earth, contributing to the emergence of life. astrochem.org

The study of uracil formation in astrophysical environments is a key area of astrobiological research. nasa.gov Scientists are investigating the various chemical pathways that could lead to the synthesis of uracil and other prebiotic molecules in space. researchgate.netunimelb.edu.au While 5-Cyclohexyl-6-methyluracil itself has not been detected in interstellar space, the study of simpler uracil derivatives provides a foundation for understanding the potential for more complex organic molecules to form beyond Earth. The list of molecules detected in the interstellar medium is continually expanding, driven by advances in astronomical spectroscopy. wikipedia.orgtaylorfrancis.com

Integration into Combinatorial Libraries for High-Throughput Screening in Academic Research

Combinatorial chemistry has revolutionized the process of drug discovery by enabling the rapid synthesis of large libraries of related compounds. Uracil derivatives, including analogs of 5-Cyclohexyl-6-methyluracil, are well-suited for inclusion in such libraries due to their versatile chemistry and diverse biological activities. nih.govresearchgate.net High-throughput screening (HTS) of these libraries allows for the rapid identification of "hit" compounds with desired biological properties. researchgate.net

Academic research institutions are increasingly utilizing HTS to explore the therapeutic potential of novel chemical entities. The development of robust and efficient synthetic methods is crucial for the successful generation of these libraries. tandfonline.com The data generated from HTS can then be used to guide the design and synthesis of more potent and selective compounds.

Emerging Methodologies for Uracil Derivative Screening and Optimization

Advances in screening and optimization techniques are accelerating the discovery of new uracil-based research tools and therapeutic candidates. Fluorescence-based assays, such as those using molecular beacons, provide a sensitive and high-throughput method for assaying enzyme activity and screening for inhibitors. nih.gov

Computational methods, including molecular docking and virtual screening, are also playing an increasingly important role in the design and optimization of uracil derivatives. tandfonline.comresearchgate.net These in silico approaches can predict the binding affinity of a compound for its target, helping to prioritize candidates for synthesis and biological evaluation. researchgate.net Structure-activity relationship (SAR) studies, which correlate the chemical structure of a compound with its biological activity, are essential for optimizing lead compounds. researchgate.net

Table 2: Emerging Screening and Optimization Methodologies

| Methodology | Description | Advantages |

| High-Throughput Screening (HTS) | Automated testing of large numbers of compounds for a specific biological activity. | Rapid identification of "hit" compounds. |

| Fluorescence-Based Assays | Use of fluorescent probes to measure biological activity. nih.gov | High sensitivity and suitable for HTS. |

| Virtual Screening | Computational method to predict the binding of ligands to a target. researchgate.net | Cost-effective and time-saving. |

| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other. tandfonline.comresearchgate.net | Provides insights into binding mechanisms. |

| Structure-Activity Relationship (SAR) | Correlates chemical structure with biological activity. researchgate.net | Guides the optimization of lead compounds. |

Prospects for Novel Research Tool Development Based on Uracil Scaffolds

The versatility of the uracil scaffold makes it an attractive starting point for the development of a wide range of novel research tools. By modifying the uracil ring with different functional groups, it is possible to create compounds with tailored properties for specific applications. tandfonline.comnih.gov For example, uracil derivatives have been developed as inhibitors of various enzymes, including thymidine (B127349) phosphorylase and histone deacetylases. nih.govnih.gov

The development of new synthetic methodologies will continue to expand the chemical space that can be explored for uracil-based compounds. researchgate.netrsc.org This will undoubtedly lead to the discovery of new research tools with novel mechanisms of action. The integration of uracil derivatives into advanced drug delivery systems, such as nanoparticles and prodrugs, also holds great promise for improving their therapeutic efficacy and reducing side effects. frontiersin.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.